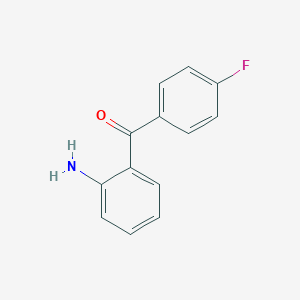

2-Amino-4'-fluorobenzophenone

Overview

Description

2-Amino-4'-fluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of an amino group and a fluorine atom on the benzene rings. This compound is related to various other benzophenones that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, substituted 2′-amino-biphenyl-2-ols, which are structurally similar to this compound, have been synthesized through a double functionalization process involving nitration and cycloetherification . Another related compound, 2-fluorobenzoylthiourea, was synthesized from 2-fluorocarboxylic acid, demonstrating the feasibility of introducing fluorine into the benzophenone structure . These methods could potentially be adapted for the synthesis of this compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For example, a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by single-crystal X-ray diffraction analysis, which provided detailed information about the crystal structure and molecular interactions . This type of analysis is crucial for understanding the molecular conformation and potential binding interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives has been explored in the context of various reactions. The study of 2-amino-5-nitrobenzophenone and its derivatives, which are closely related to this compound, revealed that these compounds can be prepared by acid degradation of certain drugs . This suggests that this compound may also undergo similar chemical transformations, which could be useful in the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzophenones have been investigated to understand their potential as bioactive molecules. A series of 4-aminobenzophenones were synthesized and their structure-activity relationship was studied, revealing high anti-inflammatory activity . These findings indicate that the physical and chemical properties of this compound, such as its ability to form hydrogen bonds and its electronic structure, could be important for its biological activity and interactions with biological targets.

Scientific Research Applications

Synthesis of Polyfluoroacridones : Jenkins, Pedler, and Tatlow (1970) demonstrated the use of 2-Amino-4'-fluorobenzophenone in the electrochemical oxidation process to synthesize polyfluoroacridones, which are valuable in various chemical applications (Jenkins, Pedler, & Tatlow, 1970).

Fluorescence Derivatization in Chromatography : Nohta et al. (1994) found that 2-Amino-4,5-ethylenedioxyphenol, a derivative of this compound, is useful as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Nohta et al., 1994).

Electrochemical Detection : Rodriguez, Jiménez, and Alonso (1992) developed a method for the determination of aminohalogenbenzophenones, including this compound, by high-performance liquid chromatography with electrochemical detection (Rodriguez, Jiménez, & Alonso, 1992).

Synthesis of Poly(dibenzodiazocine)s : Hoppin et al. (2009) synthesized poly(dibenzodiazocine)s, a new class of polyimines with high thermal stability and solubility in organic solvents, using this compound (Hoppin et al., 2009).

Investigation of Aminohalogenbenzophenones : Fernandez, Alonso, Jiménez, and Rodriguez (1995) conducted an electroanalytical study on various aminohalogenbenzophenones, including this compound, to develop voltammetric methods for their determination (Fernandez et al., 1995).

Crystal Structure and NLO Properties : Genbo et al. (1993) focused on the synthesis and analysis of the crystal structure of 4-amino-4'-fluorobenzophenone derivatives, examining their nonlinear optical properties (Genbo et al., 1993).

Reactions with Reactive Aryl Halides : Hirs (1967) discussed the reactions of substances like this compound with proteins, which can lead to significant modifications in functional groups (Hirs, 1967).

Radioligand Synthesis for GABA Receptor : Vos and Slegers (1994) developed a synthesis procedure for a potential radioligand for the GABA receptor in the brain, using this compound derivatives (Vos & Slegers, 1994).

Mechanism of Action

Target of Action

2-Amino-4’-fluorobenzophenone is a derivative of benzophenone . It is primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry

Mode of Action

The mode of action of 2-Amino-4’-fluorobenzophenone is largely dependent on the compound it is being used to synthesize. For instance, it has been used in the synthesis of p-fluorobenzoyl chloride . In this context, its mode of action would involve participating in the chemical reactions that lead to the formation of p-fluorobenzoyl chloride.

Biochemical Pathways

It has been used as a fluorescent probe for biochemical studies such as dna and rna detection , suggesting that it may interact with these molecules in some capacity.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability when administered in a suitable formulation.

Action Environment

The action of 2-Amino-4’-fluorobenzophenone can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment.

Safety and Hazards

Future Directions

While specific future directions for 2-Amino-4’-fluorobenzophenone are not mentioned in the search results, its use as an intermediate in the preparation of Pitavastatin suggests potential applications in the pharmaceutical industry . Its use as a fluorescent probe for biochemical studies also suggests potential applications in biochemistry and molecular biology .

Biochemical Analysis

Biochemical Properties

2-Amino-4’-fluorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of p-fluorobenzoyl chloride . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been used as a fluorescent probe in the detection of DNA and RNA, indicating its interaction with nucleic acids . The nature of these interactions is primarily based on its ability to bind to specific sites on the biomolecules, facilitating the detection and analysis of these molecules in biochemical assays.

Cellular Effects

2-Amino-4’-fluorobenzophenone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its use as a fluorescent probe allows researchers to study the dynamics of nucleic acids within cells, providing insights into gene expression and regulation

Molecular Mechanism

The molecular mechanism of 2-Amino-4’-fluorobenzophenone involves its binding interactions with biomolecules. It acts as a fluorescent probe by binding to nucleic acids, which allows for the detection and analysis of DNA and RNA . This binding interaction is crucial for its function in biochemical assays. Furthermore, it may influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4’-fluorobenzophenone can change over time. Its stability and degradation are important factors to consider. The compound is stable when stored at room temperature in a dark place, but its long-term effects on cellular function need to be studied further . In vitro and in vivo studies have shown that its fluorescent properties remain consistent over time, making it a reliable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 2-Amino-4’-fluorobenzophenone vary with different dosages in animal models. At lower dosages, it is effective as a fluorescent probe without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential skin and eye irritation . It is crucial to determine the optimal dosage to balance efficacy and safety in biochemical applications.

Metabolic Pathways

2-Amino-4’-fluorobenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds, such as p-fluorobenzoyl chloride . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells or tissues in which it is used.

Transport and Distribution

Within cells and tissues, 2-Amino-4’-fluorobenzophenone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical assays and ensuring accurate results.

Subcellular Localization

The subcellular localization of 2-Amino-4’-fluorobenzophenone is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus when used as a fluorescent probe for DNA and RNA detection This localization is crucial for its function in detecting and analyzing nucleic acids within cells

properties

IUPAC Name |

(2-aminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFXIQFESQNINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431574 | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3800-06-4 | |

| Record name | 2′-Amino-4-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-Amino-4'-fluorobenzophenone in pharmaceutical chemistry?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it acts as a starting material for producing Pitavastatin Calcium [], a lipid-lowering drug, and for synthesizing novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, which could hold promise for various therapeutic applications []. Furthermore, it can be utilized in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxyaldehyde [, ], a crucial intermediate in Pitavastatin production.

Q2: Can you describe a specific synthetic route utilizing this compound for a pharmaceutical intermediate?

A2: One example involves the synthesis of 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde, a key intermediate for Pitavastatin. [, ] This synthesis involves reacting this compound with 3-cyclopropyle-3-oxopropanenitrile to yield 2-cyclopropyl-4-(4'-fluorophenyle)quinoline-3-carbonitrile. This intermediate is then reduced to produce the desired 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde. [] An alternative method uses ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic acid catalyst to directly yield ethyl 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-yl-carboxylate, which can be further reduced to the target aldehyde. []

Q3: Have any computational studies been performed on this compound?

A3: Yes, researchers have conducted spectroscopic and Density Functional Theory (DFT) studies on this compound. [] These investigations involved analyzing the molecule's FT-IR, NMR, and single-crystal XRD data, alongside DFT calculations. The study explored the compound's Frontier Molecular Orbitals (FMOs), Mulliken charges, and performed Hirshfeld surface analysis. Furthermore, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses were carried out, providing insights into its potential pharmacological properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)